5-Propionyl-2,2'-bithienyl
Overview
Description
1-([2,2’-Bithiophen]-5-yl)propan-1-one is an organic compound characterized by the presence of a bithiophene moiety attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bithiophen]-5-yl)propan-1-one typically involves the coupling of 2,2’-bithiophene with a propanone derivative. One common method is the Friedel-Crafts acylation reaction, where 2,2’-bithiophene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bithiophen]-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-([2,2’-Bithiophen]-5-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bithiophen]-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π stacking interactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Phenyl-2-propanone: Similar in structure but with a phenyl group instead of a bithiophene moiety.
1-Propanol: A primary alcohol with a simpler structure.
Phenylacetone: An organic compound with a phenyl group attached to a propanone group.
Uniqueness: 1-([2,2’-Bithiophen]-5-yl)propan-1-one is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS2/c1-2-8(12)9-5-6-11(14-9)10-4-3-7-13-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWPBEHIJTUNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370199 | |
Record name | 1-([2,2'-Bithiophen]-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32358-91-1 | |
Record name | 1-[2,2′-Bithiophen]-5-yl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32358-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-([2,2'-Bithiophen]-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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